L-LEUCINE-N-FMOC (13C6; 15N)
Description
Properties
Molecular Weight |
360.36 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies of L Leucine N Fmoc 13c6; 15n
Strategies for Isotopic Enrichment in Leucine (B10760876) Precursors
The foundational step in synthesizing L-LEUCINE-N-FMOC (13C6; 15N) is the production of L-leucine enriched with six carbon-13 (¹³C) atoms and one nitrogen-15 (B135050) (¹⁵N) atom. This high level of isotopic enrichment, often exceeding 98%, is crucial for achieving the sensitivity and accuracy required in quantitative proteomic studies. sigmaaldrich.comisotope.com
Isotopically enriched precursors are typically generated through chemical synthesis or biological production methods. Chemical synthesis provides precise control over the placement of isotopic labels within the molecule. chempep.com Biological methods often involve culturing microorganisms in media where the sole carbon and nitrogen sources are ¹³C-glucose and a ¹⁵N-ammonium salt, respectively. The microorganisms then biosynthesize amino acids, including L-leucine, incorporating the stable isotopes.
The choice between chemical and biological synthesis depends on the desired labeling pattern and cost-effectiveness. For uniform labeling, as in L-LEUCINE (13C6; 15N), biological production can be an efficient approach.
N-Fmoc Protection Chemistry for L-Leucine Derivatives
To be utilized in peptide synthesis, the amino group of the isotopically labeled L-leucine must be protected to prevent unwanted side reactions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability in acidic conditions and its facile removal under mild basic conditions. wikipedia.org
Mechanism of Fmoc Group Introduction
The N-terminal protection of L-leucine with the Fmoc group is typically achieved by reacting the amino acid with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. wikipedia.org The reaction proceeds via a nucleophilic acyl substitution where the amino group of L-leucine attacks the carbonyl carbon of the Fmoc reagent.
The general reaction scheme is as follows: L-Leucine (13C6; 15N) + Fmoc-Cl → L-LEUCINE-N-FMOC (13C6; 15N) + HCl
This reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) with the presence of a base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct.
Optimization of Reaction Conditions for L-LEUCINE-N-FMOC (13C6; 15N) Synthesis
Optimizing the reaction conditions is critical to ensure high yield and purity of the final product. Key parameters that are often adjusted include the choice of solvent, base, and the stoichiometry of the reactants.
| Parameter | Common Choices | Rationale |
| Solvent | DMF, DMA | High polarity to dissolve reactants. DMA is a greener alternative. |
| Protecting Reagent | Fmoc-Cl, Fmoc-OSu | Fmoc-Cl is common, while Fmoc-OSu can offer advantages in certain systems. wikipedia.org |
| Base | TEA, Sodium Bicarbonate | Neutralizes acid byproduct and facilitates the reaction. wikipedia.org |
| Temperature | Room Temperature | Mild conditions to prevent side reactions and racemization. |
| Reaction Time | Varies | Monitored by techniques like TLC or HPLC to ensure completion. |
Interactive Data Table: Fmoc Protection Reaction Parameters
This table summarizes key parameters for the N-Fmoc protection of L-leucine.
| Parameter | Value/Condition | Purpose |
| Reactants | L-Leucine (13C6; 15N), Fmoc-Cl | Introduction of the Fmoc protecting group |
| Solvent | N,N-dimethylformamide (DMF) | Provides a suitable reaction medium |
| Base | Triethylamine (TEA) | Neutralizes HCl byproduct |
| Temperature | Room Temperature | Prevents unwanted side reactions |
Integration into Labeled Peptides and Proteins
Once synthesized, L-LEUCINE-N-FMOC (13C6; 15N) serves as a building block for the creation of isotopically labeled peptides and proteins. a2bchem.com These labeled biomolecules are invaluable internal standards for absolute quantification in mass spectrometry-based proteomics. biosyn.com
Solid-Phase Peptide Synthesis (SPPS) utilizing Fmoc Chemistry
SPPS is the most common method for synthesizing peptides and small proteins in a laboratory setting. silantes.comnih.gov The Fmoc strategy is a cornerstone of modern SPPS due to its mild deprotection conditions. wikipedia.orgthermofisher.com
The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin). silantes.com The synthesis cycle for each amino acid addition consists of two main steps:
Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of a weak base, typically 20% piperidine (B6355638) in DMF. wikipedia.orgresearchgate.net The dibenzofulvene byproduct of this reaction can be monitored by UV spectroscopy to track the reaction's progress. wikipedia.orgnih.gov
Coupling: The next Fmoc-protected amino acid, in this case, L-LEUCINE-N-FMOC (13C6; 15N), is activated and coupled to the newly deprotected amino group of the growing peptide chain. biotage.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents like HCTU. researchgate.net
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support and any side-chain protecting groups are removed. silantes.com The use of isotopically labeled amino acids like L-LEUCINE-N-FMOC (13C6; 15N) is critical for producing stable isotope-labeled (SIL) peptides for applications such as AQUA™ (Absolute QUantification of) peptides. sigmaaldrich.com
Solution-Phase Peptide Synthesis Approaches
While less common for long peptides, solution-phase synthesis is still a viable method for the production of short peptides and for specific applications where SPPS may not be suitable. mdpi.com In this approach, the reactions are carried out in a homogenous solution.
The fundamental steps of protection, coupling, and deprotection are similar to SPPS. However, purification after each step is more complex, often requiring crystallization or chromatography to isolate the intermediate peptide. mdpi.com Recent advancements have explored the use of reagents like titanium tetrachloride and microwave heating to accelerate solution-phase peptide synthesis. mdpi.com
Enzymatic Ligation and Semi-Synthesis of Labeled Peptides
The generation of long, complex, or segmentally labeled peptides often employs a combination of chemical synthesis and enzymatic ligation, a process known as semi-synthesis or chemoenzymatic synthesis. In this methodology, peptide fragments are first produced chemically and then precisely joined together using enzymes like ligases.
The initial and critical step in this process is the synthesis of the required peptide segments. L-LEUCINE-N-FMOC (13C6; 15N) is incorporated into a specific peptide sequence using automated microwave-assisted or conventional Fmoc solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net In this procedure, the Fmoc group, which protects the N-terminus of the leucine, is temporarily attached and is removed at each cycle of amino acid addition to allow for the elongation of the peptide chain. peptide.com The use of isotopically labeled Fmoc-amino acids is a standard and efficient method for creating peptide internal standards for quantitative proteomics. researchgate.netoup.com
One documented approach involves the manual coupling of Fmoc-[13C6, 15N]-L-leucine onto a resin-bound peptide chain, followed by the automated synthesis of the remaining residues. researchgate.netresearchgate.net This hybrid strategy can be crucial for efficiently producing highly pure labeled peptides, especially those with challenging or lipophilic sequences. researchgate.net
Once the desired peptide fragment containing the L-Leucine (13C6; 15N) label is synthesized and purified, it can serve as a substrate for enzymatic ligation. Enzymes such as Sortase A or asparaginyl endopeptidases (AEPs) are used to catalyze the formation of a native peptide bond between two peptide fragments. For example, AEPs recognize and cleave at the C-terminal side of asparagine or aspartic acid residues, subsequently ligating the resulting fragment to a nucleophile, often a peptide with an N-terminal glycine. Notably, the specificity of some AEPs favors large hydrophobic residues like leucine at certain positions near the ligation site, making peptides containing this residue suitable substrates.
While the isotopic labeling of L-Leucine with ¹³C and ¹⁵N does not alter its chemical reactivity, it provides a powerful tool for tracking the success of the ligation and for the subsequent use of the final, full-length peptide in advanced analytical studies.
Table 1: Key Components in Chemoenzymatic Synthesis of a Labeled Peptide
| Component | Description | Role in Synthesis |
| L-LEUCINE-N-FMOC (13C6; 15N) | Fmoc-protected L-Leucine with six ¹³C and one ¹⁵N isotopes. | Building block for introducing a stable isotope label at a specific leucine position during SPPS. mendelchemicals.comanaspec.com |
| Solid Support (Resin) | Insoluble polymer matrix (e.g., ChemMatrix, Rink Amide). | Anchors the growing peptide chain during SPPS. researchgate.netresearchgate.net |
| Fmoc Chemistry | Peptide synthesis strategy using the base-labile Fmoc protecting group. | Enables sequential addition of amino acids to build the peptide fragment. peptide.com |
| Peptide Ligase (e.g., AEP) | Enzyme that catalyzes the formation of a peptide bond between two peptide fragments. | Joins the chemically synthesized labeled fragment with another peptide to form the final product. |
| Labeled Peptide Fragment | The purified product of SPPS containing the L-Leucine (13C6; 15N) residue. | Serves as a substrate for the enzymatic ligation step. |
Cell-Free Protein Synthesis with L-LEUCINE-N-FMOC (13C6; 15N) derived species
Cell-free protein synthesis (CFPS) has become a powerful platform for the rapid production of proteins, particularly for structural and functional studies that require isotopic labeling. sigmaaldrich.comsigmaaldrich.com This system utilizes cellular machinery, typically from E. coli extracts, to perform transcription and translation in an in vitro environment. nih.govmdpi.com This approach offers significant advantages, including the ability to directly incorporate labeled amino acids with minimal risk of metabolic scrambling, which can be a problem in live-cell expression systems. nih.gov
The "derived species" of L-LEUCINE-N-FMOC (13C6; 15N) used in CFPS is the free amino acid, L-Leucine (13C6; 15N). The Fmoc protecting group must be removed prior to its use in the synthesis reaction, as the CFPS system requires free amino acids for incorporation by the ribosomal machinery. This deprotected, isotopically labeled leucine is then added to the cell-free reaction mixture.
A typical CFPS reaction for producing a protein labeled with heavy leucine includes several key components, as detailed in the table below. The process begins with the addition of a DNA template (often a plasmid or PCR product) encoding the target protein to the cell extract. sigmaaldrich.com The extract contains all the necessary components for transcription and translation, such as ribosomes, tRNAs, and initiation and elongation factors. sigmaaldrich.commdpi.com A mixture of all 20 standard amino acids is supplied, with the labeled L-Leucine (13C6; 15N) replacing its unlabeled counterpart. sigmaaldrich.comthermofisher.com An energy source, such as ATP and GTP, powers the reactions, allowing for the synthesis of the target protein with the heavy leucine incorporated at all its designated positions. mdpi.com
The efficiency of incorporation is typically very high, often exceeding 90%, making CFPS a reliable method for producing proteins for quantitative MS or for NMR spectroscopy, where specific labeling is essential for spectral simplification and analysis. nih.govthermofisher.com
Table 2: Standard Components of a Cell-Free Protein Synthesis Reaction for Leucine Labeling
| Component | Example | Function |
| Cell Extract | E. coli S30 extract. nih.gov | Provides the core machinery for transcription and translation (ribosomes, polymerases, factors). |
| DNA Template | Plasmid or PCR product encoding the protein of interest. | Contains the genetic code for the protein to be synthesized. sigmaaldrich.com |
| Labeled Amino Acid | L-Leucine (13C6; 15N). campro-webshop.eu | The heavy isotope-labeled species that will be incorporated into the synthesized protein. |
| Amino Acid Mixture | Solution of the other 19 unlabeled standard amino acids. | Provides the remaining building blocks for protein synthesis. sigmaaldrich.com |
| Energy Source | ATP, GTP, and a regeneration system (e.g., creatine (B1669601) phosphate/kinase). | Fuels the energy-dependent processes of transcription and translation. mdpi.com |
| Buffer System | Contains salts (e.g., Mg²⁺, K⁺) and buffering agents. | Maintains optimal pH and ionic conditions for the enzymatic reactions. mdpi.com |
Analytical Applications in Mass Spectrometry Ms
Quantitative Proteomics Methodologies
In quantitative proteomics, L-LEUCINE-N-FMOC (13C6; 15N) is primarily utilized in the synthesis of "heavy" peptide standards. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group used in solid-phase peptide synthesis, enabling the controlled assembly of amino acids into a specific peptide sequence. springernature.com By incorporating L-LEUCINE-N-FMOC (13C6; 15N) into this process, researchers can generate peptides with a known mass shift compared to their naturally occurring ("light") counterparts. sigmaaldrich.com
Absolute Quantitation of Proteins and Peptides via Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for the absolute quantification of molecules. The methodology involves the addition of a known amount of a stable isotope-labeled internal standard to a sample. This standard is chemically identical to the analyte of interest but has a different mass due to the isotopic labeling. biosynth.com
In the context of protein quantification, a synthetic peptide containing L-LEUCINE-N-FMOC (13C6; 15N) can be used as the internal standard. This "heavy" peptide is spiked into a biological sample, and after proteolytic digestion, the mass spectrometer measures the ratio of the signal intensity of the heavy peptide to that of the endogenous, light peptide. Because the amount of the added heavy peptide is known, the absolute quantity of the endogenous peptide, and by extension the parent protein, can be accurately determined. qyaobio.com
Table 1: Illustrative Data for Absolute Quantitation of a Target Peptide using a L-LEUCINE-N-FMOC (13C6; 15N) Labeled Standard
| Parameter | Value |
| Amount of Heavy Peptide Standard Added | 100 fmol |
| Measured Light Peptide Intensity | 50,000 |
| Measured Heavy Peptide Intensity | 100,000 |
| Light/Heavy Intensity Ratio | 0.5 |
| Calculated Amount of Endogenous Peptide | 50 fmol |
This table presents a simplified example of the calculations involved in an IDMS experiment.
Targeted Proteomics using Stable Isotope-Labeled Peptide Standards
Targeted proteomics aims to accurately quantify a predefined set of proteins in a complex mixture, often using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). biosynth.com In these workflows, stable isotope-labeled peptides are essential for creating robust and reproducible assays. qyaobio.com
Peptides synthesized with L-LEUCINE-N-FMOC (13C6; 15N) serve as ideal internal standards. a2bchem.com They co-elute with their endogenous counterparts during liquid chromatography and exhibit identical ionization and fragmentation behavior in the mass spectrometer. The only difference is their mass-to-charge (m/z) ratio, which allows the instrument to distinguish between the light and heavy versions. This enables precise relative and absolute quantification of the target protein across different samples. sb-peptide.com
Table 2: Mass Shift of a Peptide Containing L-LEUCINE (13C6; 15N)
| Peptide Sequence | Isotopic Composition of Leucine (B10760876) | Monoisotopic Mass (Da) | Mass Shift (Da) |
| VAL-LEU -GLY | Natural Abundance | 289.19 | - |
| VAL-LEU -GLY | 13C6; 15N | 296.21 | +7.02 |
This table demonstrates the predictable mass shift that enables differentiation between the light and heavy peptide in a mass spectrometer.
Applications in Relative Protein Quantitation (e.g., post-SILAC labeling strategies)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique where cells are grown in media containing either light or heavy amino acids. nih.gov This allows for the in vivo incorporation of the labeled amino acids into all newly synthesized proteins. While powerful, SILAC is not always feasible, for instance, in the analysis of tissue samples.
In such cases, and in experiments that require an external standard for validation or absolute quantification after a SILAC experiment, chemically synthesized heavy peptides are invaluable. L-LEUCINE-N-FMOC (13C6; 15N) is used to synthesize these peptide standards, which can be spiked into samples after cell lysis and protein extraction. nih.gov This "post-SILAC" or "spike-in" standard approach allows for the accurate relative quantification of proteins between different samples by normalizing to the known amount of the added heavy peptide. nih.gov
Metabolomics and Metabolic Flux Analysis (MFA)
In metabolomics, stable isotope tracers are used to follow the fate of specific atoms through metabolic pathways. L-LEUCINE-N-FMOC (13C6; 15N), after deprotection of the Fmoc group, can be used as a tracer to study amino acid metabolism and its connections to central carbon and nitrogen metabolism. nih.gov
Isotopic Tracer Studies for Pathway Elucidation
By introducing 13C and 15N labeled leucine into a biological system, researchers can trace the incorporation of these heavy isotopes into downstream metabolites. pnas.org Mass spectrometry is used to analyze the mass isotopomer distributions of these metabolites, revealing which pathways are active and the relative contributions of different substrates to their formation. rsc.org This approach is fundamental to metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions within a cell or organism. nih.gov
Investigation of Amino Acid Metabolism using L-LEUCINE-N-FMOC (13C6; 15N) as a Precursor
Leucine is a branched-chain amino acid (BCAA) with important roles in protein synthesis and as a signaling molecule. nih.gov Using L-leucine labeled with both 13C and 15N allows for the simultaneous tracking of its carbon skeleton and its amino group. nih.gov For example, the 13C label can be traced through the BCAA catabolic pathway into intermediates of the TCA cycle, such as succinate. nih.gov The 15N label can be tracked as it is transferred to other amino acids via transamination reactions. researchgate.net
This dual-labeling strategy provides a comprehensive view of leucine's metabolic fate and its interactions with other metabolic pathways. nih.gov The data obtained from such tracer studies are crucial for understanding metabolic reprogramming in various physiological and pathological states, such as cancer and metabolic disorders. isotope.comd-nb.info
Table 3: Representative Data from a Tracer Study with Labeled Leucine in a Cell Culture Model
| Metabolite | Mass Isotopomer | Relative Abundance (%) | Inferred Metabolic Activity |
| Leucine | M+7 | 95 | Successful tracer uptake |
| α-Ketoisocaproate | M+6 | 80 | High rate of leucine transamination |
| Glutamate | M+1 | 15 | Transfer of 15N from leucine |
| Succinate | M+4 | 10 | Carbon flux from leucine into the TCA cycle |
This table provides a hypothetical example of how mass isotopomer distribution data can be used to infer the activity of metabolic pathways related to leucine metabolism.
Analysis of Intracellular Metabolic Network Dynamics
The use of stable isotope-labeled compounds, such as L-Leucine-N-Fmoc (¹³C₆; ¹⁵N), is central to the field of metabolic flux analysis (MFA). nih.gov MFA provides a detailed snapshot of the rates of metabolic reactions within a cell, offering a dynamic perspective on cellular physiology that is not achievable through static measurements of metabolite concentrations alone. nih.gov When introduced into cell culture, the labeled L-leucine is taken up by cells and incorporated into newly synthesized proteins or catabolized through various biochemical pathways.
Researchers can track the journey of the ¹³C and ¹⁵N isotopes as they are distributed throughout the metabolic network. nih.gov Mass spectrometry is the core technology used to measure the extent of isotope incorporation into downstream metabolites. By analyzing the mass isotopomer distributions (MIDs) of key metabolites, scientists can deduce the relative activities of different metabolic pathways. acs.orgnih.gov For instance, the carbon skeleton of leucine can be traced into intermediates of the tricarboxylic acid (TCA) cycle and other biosynthetic pathways. This allows for the quantification of metabolic fluxes, revealing how cells adapt their metabolism in response to genetic modifications or environmental changes. nih.govnih.gov
Stable isotope labeling with amino acids in cell culture (SILAC) is a widely used method in quantitative proteomics that utilizes isotopically labeled amino acids to compare protein abundance between different cell populations. chempep.com L-Leucine-N-Fmoc (¹³C₆; ¹⁵N) is a reagent used in the synthesis of labeled peptides, which can serve as internal standards for highly accurate protein quantification in complex biological samples. isotope.comisotope.com
Table 1: Illustrative Tracking of Isotopic Labels in Metabolic Flux Analysis
| Analyte | Isotopic Label Incorporation | Implied Pathway Activity |
|---|---|---|
| α-Ketoisocaproate | ¹³C₆ | Leucine Transamination |
| Acetyl-CoA | ¹³C₂ | Leucine Catabolism |
| Glutamate | ¹⁵N | Transamination Reactions |
Advanced MS Techniques Utilizing Isotopic Labeling
The distinct mass signature of L-Leucine-N-Fmoc (¹³C₆; ¹⁵N) makes it an ideal probe for advanced mass spectrometry techniques designed for structural elucidation and metabolite identification.
Fragmentation Pattern Analysis (e.g., CID, ETD, HCD)
Tandem mass spectrometry (MS/MS) is instrumental in determining the sequence of peptides and identifying the precise location of modifications or labels. nih.gov When a peptide containing the labeled leucine residue is subjected to fragmentation, the resulting product ions exhibit a characteristic mass shift.
Collision-Induced Dissociation (CID): This technique involves energetic collisions with an inert gas to induce fragmentation, primarily along the peptide backbone, generating b- and y-type ions. Fragments containing the (¹³C₆, ¹⁵N)-leucine will have a mass that is 7 Daltons (Da) higher than their unlabeled counterparts.
Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type ions. It is particularly useful for analyzing labile post-translational modifications. The mass shift in the fragments helps to pinpoint the location of the labeled leucine residue. nih.gov
Higher-Energy C-trap Dissociation (HCD): HCD is a fragmentation method performed in an Orbitrap mass spectrometer that, like CID, produces b- and y-type ions. The high-resolution and accurate mass measurement of the fragment ions allows for unambiguous identification of the labeled species. nih.gov
The predictable fragmentation of the labeled leucine provides definitive evidence of its incorporation and aids in the validation of peptide sequencing data. nih.gov
Table 2: Comparison of Fragmentation Techniques for a Labeled Peptide
| Fragmentation Method | Primary Ion Types | Key Advantage | Effect of (¹³C₆, ¹⁵N)-Leucine Label |
|---|---|---|---|
| CID | b, y | Robust, widely used | +7 Da shift in mass for fragments containing the label |
| ETD | c, z | Preserves post-translational modifications | +7 Da shift in mass for fragments containing the label |
High-Resolution Mass Spectrometry for Metabolite Identification
High-resolution mass spectrometry (HRMS) provides exceptionally accurate mass measurements, which is a cornerstone of modern metabolomics for identifying unknown compounds. nih.govthermofisher.com When tracing the metabolic fate of (¹³C₆, ¹⁵N)-leucine, HRMS can distinguish metabolites derived from the labeled precursor from the thousands of other endogenous molecules in a biological sample. metabolon.com
The first step in identification is the assignment of a molecular formula based on the accurate mass-to-charge ratio (m/z). nih.gov The presence of the six ¹³C atoms and one ¹⁵N atom from the labeled leucine provides a unique isotopic signature that significantly constrains the number of possible elemental compositions, thereby increasing the confidence in metabolite annotation. nih.gov This capability is crucial for discovering novel metabolic pathways or identifying biomarkers. The distinct isotopic pattern of a labeled metabolite, with its characteristic mass defect, serves as a reliable filter to sift through complex datasets and pinpoint the metabolic products of the introduced tracer. metabolon.com
Table 3: Accurate Mass Measurement for Metabolite Identification
| Compound Feature | Unlabeled Leucine Metabolite | (¹³C₆, ¹⁵N)-Leucine Derived Metabolite |
|---|---|---|
| Theoretical Monoisotopic Mass | M | M + 6(1.00335) + 1(0.99703) ≈ M + 7.01713 |
| Isotopic Pattern | Natural abundance distribution | Distinct pattern shifted by +7 Da |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| L-Leucine-N-Fmoc (¹³C₆; ¹⁵N) |
| L-leucine |
| α-Ketoisocaproate |
| Acetyl-CoA |
| Glutamate |
| Citrate |
| Carbon |
Applications in Nuclear Magnetic Resonance Nmr Spectroscopy
Structural Biology Investigations of Labeled Peptides and Proteins
Isotopic labeling with compounds like L-LEUCINE-N-FMOC (¹³C₆; ¹⁵N) is fundamental for determining the high-resolution three-dimensional structures of proteins and peptides. utoronto.caspringernature.com By replacing naturally abundant ¹²C and ¹⁴N with their NMR-active counterparts, ¹³C and ¹⁵N, scientists can exploit the magnetic properties of these nuclei to gain detailed structural insights.
A prerequisite for any structural or dynamic study by NMR is the sequence-specific resonance assignment, which involves matching each NMR signal to a specific atom in the protein's amino acid sequence. meihonglab.com The use of uniformly ¹⁵N- and ¹³C-labeled proteins, synthesized using precursors like labeled L-leucine, is critical for this process. protein-nmr.org.ukutoronto.ca It enables a suite of powerful triple-resonance multidimensional NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB) that correlate the amide proton (¹H) and nitrogen (¹⁵N) of one amino acid with the alpha and beta carbons (¹³C) of the same and preceding residues. utoronto.cameihonglab.com This network of correlations, facilitated by one- or two-bond scalar couplings, allows for a sequential walk through the protein backbone, forming the basis of the assignment. utoronto.cameihonglab.com
While highly effective, challenges such as signal overlapping can occur, especially in larger proteins. nih.gov Specific labeling, where only certain amino acid types like leucine (B10760876) are isotopically enriched, is a powerful strategy to reduce spectral complexity and resolve ambiguity. nih.govnih.gov However, care must be taken to prevent "scrambling" of the isotopic label, where the ¹⁵N or ¹³C is metabolically transferred to other amino acid types in the expression host. nih.gov This can be mitigated by providing an excess of unlabeled amino acids in the growth media to inhibit biosynthetic pathways that would lead to such scrambling. nih.gov
Table 1: Common Triple-Resonance NMR Experiments for Backbone Assignment
| Experiment | Correlation Established | Information Gained |
|---|---|---|
| HNCA | Hᵢ-Nᵢ to Cαᵢ and Cαᵢ₋₁ | Connects an amino acid to itself and the preceding residue via the alpha-carbon. |
| HN(CO)CA | Hᵢ-Nᵢ to Cαᵢ₋₁ | Connects an amino acid to the preceding residue via the alpha-carbon, through the carbonyl carbon. |
| HNCACB | Hᵢ-Nᵢ to Cαᵢ, Cβᵢ, Cαᵢ₋₁, Cβᵢ₋₁ | Connects an amino acid to itself and the preceding residue via both alpha and beta carbons. meihonglab.com |
| CBCA(CO)NH | Hᵢ-Nᵢ to Cαᵢ₋₁, Cβᵢ₋₁ | Correlates alpha and beta carbons of the preceding residue to the amide proton and nitrogen of the current residue. nih.gov |
Table data synthesized from principles described in cited research. meihonglab.comnih.gov
Once resonance assignments are complete, the next step is to generate the distance and angular restraints needed to calculate the protein's 3D structure. mdpi.com The primary source of distance information comes from the Nuclear Overhauser Effect (NOE), a phenomenon that occurs between protons that are close in space (typically < 5 Å), regardless of their position in the primary sequence. utoronto.ca In ¹³C- and ¹⁵N-labeled proteins, these NOEs are measured using 3D ¹³C- or ¹⁵N-edited NOESY experiments. mdpi.com This approach resolves the severe spectral overlap that would be present in a simple 2D proton-only NOESY spectrum of a large biomolecule.
Proteins are not static entities; they exist as dynamic ensembles of interconverting conformations. These dynamics are often critical to their function. pnas.org Isotopic labeling with L-LEUCINE-N-FMOC (¹³C₆; ¹⁵N) provides a window into these motions across a wide range of timescales. NMR can be used to study conformational changes that are essential for protein activation and function. pnas.orgnih.gov
The chemical shifts of ¹³C nuclei, particularly in leucine side chains, are highly sensitive to the local conformation. researchgate.net By analyzing the chemical shift differences between the two methyl groups (Cδ1 and Cδ2) of a leucine residue, researchers can gain quantitative information about the populations of different side-chain rotamers (conformational states). researchgate.net These studies reveal how proteins sample different conformations and how these conformational equilibria can be shifted upon ligand binding or mutation, thereby modulating protein function. pnas.orgresearchgate.net
Studies of Biomolecular Interactions and Dynamics
Understanding how proteins interact with other molecules is key to understanding biological processes. NMR spectroscopy, enhanced by isotopic labeling, is a premier solution-state method for characterizing these interactions at atomic resolution. researchgate.netspringernature.com
NMR is exceptionally well-suited for studying the interactions between proteins and small molecule ligands. researchgate.net When a ligand binds to a protein, it perturbs the local chemical environment of the amino acid residues in the binding pocket. This perturbation causes changes in the NMR chemical shifts of the involved nuclei. By monitoring the ¹H-¹⁵N or ¹H-¹³C correlation spectra of a labeled protein upon titration with an unlabeled ligand, one can map the binding site on the protein surface. nih.gov Residues that experience significant chemical shift perturbations are inferred to be at or near the binding interface. nih.govnih.gov
Selective ¹³C-labeling of the methyl groups of valine, leucine, and isoleucine offers a highly sensitive approach for NMR-based screening and ligand binding studies. researchgate.net This method provides a nearly three-fold increase in sensitivity compared to traditional ¹H-¹⁵N based experiments, making it advantageous for studying large proteins and weak interactions. researchgate.net The observed chemical shift changes can also be used to determine the binding affinity (dissociation constant, K₋) of the interaction.
Table 2: NMR Parameters for Studying Ligand Binding
| NMR Parameter | Information Obtained |
|---|---|
| Chemical Shift Perturbation (CSP) | Identifies residues at the binding interface; used to map the binding site. nih.gov |
| Cross-Saturation (STD-NMR) | Identifies which parts of a ligand are in close contact with the protein. |
| Nuclear Overhauser Effects (NOEs) | Provides intermolecular distance restraints for structural characterization of the protein-ligand complex. |
| Relaxation Rates (R₁, R₂) | Reports on changes in molecular motion and dynamics upon ligand binding. |
This table represents a summary of common NMR techniques used in ligand binding studies. nih.gov
The same principles used for ligand binding can be extended to study the much larger and more complex interfaces involved in protein-protein interactions. springernature.comresearchgate.net Typically, a ¹⁵N- or ¹³C-labeled protein is titrated with an unlabeled binding partner, and chemical shift perturbations are monitored to map the interaction interface. researchgate.net
This approach allows researchers to identify the specific amino acids that form the contact surface between the two proteins. researchgate.net In cases where the interaction is dynamic or transient, NMR is one of the few techniques capable of providing detailed structural information. By combining chemical shift perturbation data with other NMR restraints, such as intermolecular NOEs and paramagnetic relaxation enhancement (PRE), it is possible to generate accurate, data-driven models of protein complexes. researchgate.net
Membrane Protein Studies utilizing Labeled Amino Acids
Membrane proteins, which play critical roles in cellular communication and transport, are notoriously difficult to study due to their hydrophobic nature and requirement for a membrane-like environment. Isotopic labeling with compounds like L-LEUCINE-N-FMOC (13C6; 15N) is a key strategy to overcome these challenges. nih.govnih.gov By selectively incorporating labeled leucine residues, researchers can simplify complex NMR spectra and focus on specific regions of the protein. nih.gov
Leucine is frequently found in the hydrophobic cores of membrane proteins, making it an excellent reporter on the structure and dynamics of these critical regions. utoronto.ca For instance, in studies of the Hepatitis C Virus p7 protein, selective ¹⁵N-leucine labeling allowed for the acquisition of well-resolved 2D SAMMY spectra in aligned bicelles, providing insights into the orientation of helical segments. nih.gov This approach of residue-type selective labeling helps to reduce spectral complexity and overcome the problem of peak overlap, which is a significant hurdle in NMR studies of membrane proteins. nih.gov
| Protein Studied | NMR Technique | Key Finding |
| Hepatitis C Virus p7 | 2D SAMMY in aligned bicelles | Resolved amide resonances providing information on helix orientation. nih.gov |
| General Membrane Proteins | Solid-State NMR with selective labeling | Simplification of spectra to probe structure and dynamics of hydrophobic cores. utoronto.campg.de |
Development of Novel NMR Methodologies
The availability of isotopically labeled amino acids such as L-LEUCINE-N-FMOC (13C6; 15N) has been a driving force behind the development of new and more powerful NMR techniques. springernature.comunl.pt These advanced methods are essential for pushing the boundaries of what can be studied by NMR, particularly for high-molecular-weight proteins and complex biological assemblies.
Pulse Sequence Development for Isotope-Edited/Filtered NMR
Isotope-edited and isotope-filtered NMR experiments are powerful techniques that rely on the presence of specific isotopic labels to selectively observe or suppress signals from certain parts of a molecule. The development of pulse sequences for these experiments is greatly facilitated by the use of uniformly ¹³C and ¹⁵N labeled compounds.
For example, TROSY-based HNCO pulse sequences have been developed for the measurement of various dipolar couplings in ¹⁵N, ¹³C, and ²H-labeled proteins. utoronto.ca These experiments are crucial for obtaining structural restraints and understanding the dynamics of large proteins. The ability to selectively label leucine residues allows for the targeted application of these pulse sequences to specific regions of interest within a protein.
Solid-State NMR Applications
Solid-state NMR (ssNMR) is a powerful technique for studying insoluble or non-crystalline biological samples, such as large protein aggregates and membrane proteins embedded in lipid bilayers. mpg.demeihonglab.com Isotopic labeling is a fundamental requirement for most ssNMR studies of proteins to enhance sensitivity and enable the application of specific pulse sequences for structural and dynamic investigations. meihonglab.com
The use of ¹³C and ¹⁵N labeled leucine, often in combination with deuteration, is a common strategy in ssNMR to simplify spectra and facilitate resonance assignment. mpg.de For instance, specific ¹³C labeling of leucine, valine, and isoleucine methyl groups has been shown to facilitate the collection of long-range distance restraints, which are crucial for determining the three-dimensional structure of proteins. mpg.de This approach has been successfully applied to study the type-three secretion system needle of Shigella flexneri. mpg.de Furthermore, techniques like rotational echo double resonance (REDOR) solid-state NMR can probe the secondary structure of membrane peptides by measuring dipolar coupling between ¹³C or ¹⁵N nuclei. nih.gov
| NMR Methodology | Application | Benefit of Labeled Leucine |
| Isotope-Edited/Filtered NMR | Solution NMR of large proteins | Enables selective observation of leucine residues, reducing spectral complexity. utoronto.ca |
| Solid-State NMR (ssNMR) | Structural studies of insoluble proteins and membrane proteins | Simplifies spectra, aids in resonance assignment, and allows for the measurement of structural restraints. mpg.demeihonglab.com |
| Rotational Echo Double Resonance (REDOR) | Probing secondary structure of membrane peptides | Provides distance measurements between labeled nuclei to define helical structures. nih.gov |
Role in Biochemical and Cellular Process Research
Investigation of Protein Turnover Rates
Protein turnover, the balance between protein synthesis and degradation, is a fundamental cellular process that maintains protein homeostasis and allows cells to adapt to changing conditions. tum.de The study of protein turnover rates provides valuable insights into cellular health, disease progression, and the response to therapeutic interventions. Stable isotope labeling, coupled with mass spectrometry, has become a powerful technique for measuring proteome-wide turnover rates in vivo and in vitro. nih.gov
The quantification of protein synthesis and degradation rates is essential for understanding the dynamics of the proteome. tum.de L-LEUCINE-N-FMOC (13C6; 15N) plays a crucial role in this area by enabling the synthesis of isotopically labeled peptides that serve as internal standards for mass spectrometry-based quantification. isotope.commendelchemicals.com In a typical experimental setup, cells or organisms are cultured in the presence of a labeled amino acid, a technique known as stable isotope labeling with amino acids in cell culture (SILAC). nih.gov This leads to the incorporation of the labeled amino acid into all newly synthesized proteins.
By collecting samples at different time points, the rate of incorporation of the labeled amino acid can be measured, providing a direct measure of protein synthesis. Conversely, the rate of disappearance of the unlabeled protein can be monitored to determine the rate of protein degradation. tum.de The use of SIL peptides synthesized with L-LEUCINE-N-FMOC (13C6; 15N) allows for the precise quantification of the labeled and unlabeled forms of a target protein, thereby enabling the calculation of its synthesis and degradation rates. biosynth.com
Table 1: Methodologies for Measuring Protein Turnover
| Methodology | Description | Role of Labeled Peptides |
| Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) | Cells are grown in media containing a "heavy" isotopically labeled amino acid, leading to its incorporation into newly synthesized proteins. The ratio of heavy to light peptides is measured by mass spectrometry to determine relative protein abundance and turnover. | Serve as internal standards for absolute quantification of protein levels, complementing the relative quantification provided by SILAC. |
| Pulse-Chase Experiments | Cells are first exposed to a "pulse" of a labeled amino acid, followed by a "chase" with an unlabeled version of the same amino acid. The rate of disappearance of the labeled protein is monitored over time to determine its degradation rate. | Used to precisely quantify the amount of the labeled and unlabeled target protein at each time point. |
| Kinetic Proteomics | Involves time-course experiments where the incorporation or disappearance of an isotopic label is monitored across the proteome to determine synthesis and degradation rates for a large number of proteins simultaneously. | Essential for accurate quantification of individual proteins, allowing for the construction of detailed kinetic models of protein turnover. |
Cellular protein homeostasis, or proteostasis, is the dynamic regulation of the proteome to maintain cellular function and viability. tum.de Imbalances in proteostasis are associated with a wide range of diseases, including neurodegenerative disorders and cancer. The study of protein turnover rates provides a direct assessment of the state of cellular proteostasis.
By using quantitative proteomics approaches that employ SIL peptides synthesized from L-LEUCINE-N-FMOC (13C6; 15N), researchers can investigate how various stimuli, such as cellular stress, drug treatment, or genetic mutations, affect the synthesis and degradation of specific proteins. This allows for a detailed understanding of the molecular mechanisms that underlie the maintenance of proteostasis and how these mechanisms are dysregulated in disease.
Studies of Enzyme Kinetics and Reaction Mechanisms
Isotopically labeled compounds are invaluable tools for elucidating enzyme kinetics and reaction mechanisms. nih.gov While L-LEUCINE-N-FMOC (13C6; 15N) itself is not typically a direct substrate for enzymes due to the bulky Fmoc protecting group, the isotopically labeled peptides synthesized from it can be used in a variety of enzymatic assays. mendelchemicals.com
These SIL peptides can serve as substrates for proteases and other enzymes that act on proteins. By monitoring the enzymatic processing of the labeled peptide using mass spectrometry, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). The known mass shift of the labeled peptide and its fragments allows for clear and unambiguous detection of the reaction products, even in complex biological mixtures.
Furthermore, the stable isotope labels within the peptide can be used to trace the fate of specific atoms through an enzymatic reaction, providing insights into the reaction mechanism. For example, by analyzing the mass of the product fragments, it is possible to determine which chemical bonds are broken and formed during catalysis.
Tracing of Amino Acid Incorporation into Cellular Components
The metabolic fate of amino acids extends beyond their incorporation into proteins. They can also serve as precursors for the synthesis of a wide variety of other cellular components, including neurotransmitters, hormones, and metabolic intermediates. While the direct use of L-LEUCINE-N-FMOC (13C6; 15N) for tracing these pathways is unlikely due to the Fmoc group, the labeled L-leucine, once incorporated into proteins and subsequently released through protein degradation, can enter these metabolic pathways.
By using SILAC or similar metabolic labeling techniques, researchers can introduce ¹³C and ¹⁵N labeled leucine (B10760876) into the cellular amino acid pool. nih.gov The incorporation of these heavy isotopes into various metabolites can then be traced using mass spectrometry. This approach, known as metabolic flux analysis, allows for the mapping of metabolic pathways and the quantification of the flow of metabolites through these pathways. The use of highly enriched, labeled amino acids derived from compounds like L-LEUCINE-N-FMOC (13C6; 15N) is crucial for achieving the sensitivity and accuracy required for these studies. isotope.com
Research into Amino Acid Transport and Utilization Pathways
The transport of amino acids across cellular membranes and their subsequent utilization are tightly regulated processes that are essential for cell growth and survival. The study of these pathways is important for understanding normal physiology and various disease states. Isotopically labeled amino acids and peptides are valuable tools for investigating these processes.
While the large Fmoc group on L-LEUCINE-N-FMOC (13C6; 15N) would likely prevent its direct transport by cellular amino acid transporters, peptides synthesized using this labeled amino acid can be used to study peptide transport and uptake. Furthermore, the labeled leucine released from the breakdown of these peptides within the cell can be used to study intracellular amino acid trafficking and utilization.
By employing quantitative mass spectrometry with the aid of SIL peptide standards, researchers can measure the concentration of specific amino acids and their metabolic products in different cellular compartments, providing a detailed picture of amino acid transport and utilization pathways.
Quality Control and Standardization in Analytical Research
Development of Internal Standards for Quantitative Assays
The ideal internal standard co-elutes with the analyte of interest and exhibits identical ionization characteristics, differing only in mass. This allows for the correction of variability introduced during sample preparation and analysis. L-LEUCINE-N-FMOC (13C6; 15N) is specifically designed to meet these criteria when used for the quantification of Fmoc-derivatized amino acids or peptides containing leucine (B10760876).
The development process involves several key steps:
Purity and Isotopic Enrichment Assessment: The chemical purity and isotopic enrichment of L-LEUCINE-N-FMOC (13C6; 15N) are paramount. High chemical purity ensures that no extraneous peaks interfere with the analyte or the internal standard. High isotopic enrichment (typically >98%) is necessary to prevent signal overlap between the labeled and unlabeled compounds.
Mass Spectrometric Characterization: The exact mass difference between the analyte and the internal standard is confirmed via high-resolution mass spectrometry. This mass shift is crucial for distinguishing between the two compounds in a complex mixture.
Concentration Optimization: A series of experiments are conducted to determine the optimal concentration of the internal standard to be added to samples. The ideal concentration is one that yields a signal intensity comparable to that of the analyte across its expected concentration range, ensuring a robust and reliable response ratio.
Stability Studies: The stability of L-LEUCINE-N-FMOC (13C6; 15N) in the analytical solvent and under various storage conditions is evaluated to ensure its integrity throughout the analytical workflow.
Table 1: Characteristics of L-LEUCINE-N-FMOC (13C6; 15N) as an Internal Standard
| Property | Specification | Rationale |
| Isotopic Enrichment | >98% for both 13C and 15N | Minimizes isotopic overlap with the native analyte, ensuring accurate quantification. |
| Chemical Purity | >98% | Prevents interference from impurities in the mass spectrometer. |
| Mass Difference | +7 Da relative to unlabeled Fmoc-L-Leucine | Provides a clear and resolvable mass-to-charge ratio difference for selective detection. |
| Co-elution | Identical retention time to the analyte | Ensures that both compounds experience the same matrix effects and ionization suppression/enhancement. |
Validation of New Analytical Methods
The validation of a new analytical method is a regulatory requirement to demonstrate its suitability for its intended purpose. L-LEUCINE-N-FMOC (13C6; 15N) is instrumental in the validation of methods for the quantification of amino acids and peptides. Key validation parameters assessed using this internal standard include:
Linearity and Range: A calibration curve is constructed by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The linearity of the response ratio (analyte peak area / internal standard peak area) versus analyte concentration is evaluated.
Accuracy and Precision: Accuracy is determined by measuring the agreement between the measured concentration and the true concentration of the analyte in quality control (QC) samples. Precision is assessed by the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is tested. The use of a stable isotope-labeled internal standard significantly enhances selectivity.
Matrix Effect: The effect of the sample matrix on the ionization of the analyte is evaluated by comparing the response of the analyte in the presence of the matrix with its response in a neat solution. The internal standard helps to compensate for these effects.
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
Table 2: Hypothetical Validation Data for an LC-MS/MS Method Using L-LEUCINE-N-FMOC (13C6; 15N)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | >0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% | -5.2% to +8.5% |
| Precision (% CV) | <15% | 4.1% to 9.8% |
| Matrix Effect (%) | 85-115% | 92.7% |
| Recovery (%) | Consistent and reproducible | 88.5% (CV <5%) |
Assessment of Analytical Variability and Reproducibility
Analytical variability can arise from multiple sources, including instrument performance, sample preparation, and environmental factors. L-LEUCINE-N-FMOC (13C6; 15N) is a powerful tool for monitoring and controlling this variability.
Intra- and Inter-Assay Variability: By including QC samples spiked with the analyte and the internal standard in every analytical run, both within-run (intra-assay) and between-run (inter-assay) variability can be assessed. The consistency of the results for these QC samples provides a measure of the method's reproducibility.
System Suitability Testing: Before each analytical run, a system suitability test is performed by injecting a standard mixture containing the analyte and the internal standard. This test ensures that the analytical system (e.g., the LC-MS/MS instrument) is performing optimally in terms of sensitivity, resolution, and peak shape.
Long-Term Stability: The long-term stability of the analyte in a particular matrix can be evaluated by analyzing stored QC samples at regular intervals. The internal standard helps to correct for any degradation that may occur over time.
Table 3: Example of Intra- and Inter-Assay Reproducibility Assessment
| QC Level | Intra-Assay Precision (% CV) (n=6) | Inter-Assay Precision (% CV) (n=18, 3 runs) |
| Low QC | 5.8% | 7.2% |
| Medium QC | 4.5% | 6.1% |
| High QC | 3.9% | 5.5% |
Future Directions and Emerging Research Avenues
Advancements in Automated Peptide Synthesis for Labeled Compounds
The synthesis of peptides incorporating L-Leucine-N-Fmoc (¹³C₆; ¹⁵N) and other labeled amino acids is increasingly reliant on automated solid-phase peptide synthesis (SPPS). nih.govbeilstein-journals.org The most prevalent method, Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry, is well-suited for automation. beilstein-journals.org In this strategy, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups. stanford.edu This orthogonal protection scheme allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. beilstein-journals.orgnih.gov
Modern automated peptide synthesizers, which can operate with single or multiple reaction vessels, have streamlined this process. stanford.eduspringernature.com Recent innovations, particularly the integration of microwave-assisted SPPS, have significantly enhanced the efficiency of synthesizing complex and sterically hindered peptides that include labeled residues. nih.govspringernature.com Microwave energy accelerates both the deprotection and coupling steps of the synthesis cycle, leading to faster synthesis times and higher purity of the final labeled peptide. nih.gov For instance, the synthesis of a 16-residue isotopically labeled peptide, which was unsuccessful using conventional room temperature SPPS, was efficiently achieved with microwave-assisted techniques that included the manual coupling of Fmoc-[(¹³C₆, ¹⁵N)]-L-leucine. nih.gov
These automated systems, especially those using Fmoc chemistry, are also advantageous for producing glycopeptides, as the mild reaction conditions prevent the degradation of sensitive glycan structures. nih.gov The continued development of automated synthesizers and optimized chemical protocols promises to make the production of peptides labeled with L-Leucine-N-Fmoc (¹³C₆; ¹⁵N) more accessible and efficient, supporting a wide range of research applications. beilstein-journals.org
Table 1: Comparison of Peptide Synthesis Techniques
| Feature | Conventional SPPS | Microwave-Assisted SPPS |
|---|---|---|
| Principle | Chemical reactions occur at room temperature. | Microwave energy is used to heat the reaction vessel. |
| Synthesis Speed | Slower, with longer reaction times for coupling and deprotection. | Faster, significantly reducing the overall synthesis time. nih.gov |
| Efficiency | May be less effective for complex or long peptide sequences. nih.gov | Higher coupling efficiency, especially for difficult sequences. nih.gov |
| Purity | May result in lower purity for challenging peptides. | Often yields higher purity crude products. nih.gov |
| Application for Labeled Peptides | Suitable for standard labeled peptides. | Highly effective for complex labeled peptides, including those with multiple isotopic labels. nih.gov |
Integration with Advanced Imaging Techniques (e.g., MRS/MRI research, excluding clinical human trial data)
The incorporation of stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) from L-Leucine-N-Fmoc (¹³C₆; ¹⁵N) into peptides and proteins opens avenues for their study using advanced imaging and spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Spectroscopy (MRS). researchgate.netchempep.comproteogenix.science These non-invasive methods provide detailed information about molecular structure, dynamics, and metabolic processes at the atomic level. nmr-bio.comjpt.com
In biomolecular NMR, the selective or uniform labeling of proteins with ¹³C and ¹⁵N is crucial for resolving the complex spectra of large biomolecules. researchgate.netnmr-bio.com The presence of these NMR-active nuclei allows for multidimensional experiments that can elucidate the three-dimensional structure and conformational changes of proteins in solution and solid-state. nmr-bio.comjpt.comnih.gov Labeled amino acids serve as probes to study protein folding, ligand binding, and protein-protein interactions. jpt.comcreative-peptides.com
In the context of MRS, molecules labeled with stable isotopes can be used as tracers to follow metabolic pathways in vitro and in vivo in animal models. f1000research.combham.ac.uknih.gov By introducing a ¹³C and ¹⁵N labeled leucine (B10760876) residue, researchers can track its incorporation into newly synthesized proteins and observe metabolic flux. f1000research.comnih.gov This approach, often referred to as metabolic flux analysis, provides insights into the cellular metabolism of amino acids under various physiological or pathological conditions. bham.ac.uknih.gov For example, studies can quantify carbon and nitrogen fluxes simultaneously, offering a more complete picture of cellular metabolic networks. nih.gov The development of hyperpolarization techniques further enhances the sensitivity of MRS for detecting ¹³C-labeled compounds, enabling real-time metabolic imaging in preclinical research.
Expansion of Applications in Systems Biology
The use of L-Leucine-N-Fmoc (¹³C₆; ¹⁵N) is integral to quantitative proteomics, a cornerstone of systems biology. creative-peptides.comnih.gov A prominent technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which relies on the metabolic incorporation of "heavy" amino acids into the entire proteome of living cells. nih.govukisotope.comsigmaaldrich.com
In a typical SILAC experiment, one population of cells is grown in a medium containing a heavy, isotopically labeled amino acid (like ¹³C₆, ¹⁵N-leucine), while a control population is grown in a medium with the normal, "light" version of the amino acid. sigmaaldrich.comwikipedia.org Since the labeled and unlabeled amino acids are chemically identical, cells incorporate them into proteins without affecting normal cellular processes. ukisotope.comyale.edu After experimental treatment, the protein lysates from the two cell populations are combined, digested into peptides, and analyzed by mass spectrometry. yale.edu
The mass spectrometer can distinguish between the heavy and light peptides based on their mass difference. wikipedia.orgyale.edu The ratio of the signal intensities of the heavy to light peptide pairs provides a precise and accurate relative quantification of protein abundance between the two samples. nih.govyale.edu This powerful method has been used to study changes in protein expression during processes like muscle cell differentiation, to investigate cell signaling pathways, and to identify protein-protein interactions. nih.govwikipedia.orgnih.gov The high incorporation efficiency and reproducibility of SILAC make it a robust tool for systems-level analysis of cellular proteomes. ukisotope.com
Table 2: Key Applications in Systems Biology
| Application | Description |
|---|---|
| Quantitative Proteomics | Labeled peptides serve as internal standards for the accurate measurement of protein abundance in complex biological samples, aiding in biomarker discovery. creative-peptides.comqyaobio.com |
| Metabolic Labeling (SILAC) | Labeled amino acids are incorporated into newly synthesized proteins in cell culture, allowing for the study of protein turnover, protein-protein interactions, and post-translational modifications. creative-peptides.comnih.govukisotope.com |
| Targeted Proteomics | Isotope-labeled peptides are used in assays like selected reaction monitoring (SRM) for the highly sensitive and specific quantification of predefined sets of proteins. creative-peptides.com |
| Metabolic Flux Analysis | Tracing the metabolic fate of ¹³C and ¹⁵N labels from amino acids through various biochemical pathways to understand cellular metabolism. bham.ac.uknih.gov |
Development of High-Throughput Labeled Peptide Libraries
The demand for large numbers of specific, isotopically labeled peptides for applications in targeted and quantitative proteomics has driven the development of high-throughput synthesis platforms. jpt.comresearchgate.net L-Leucine-N-Fmoc (¹³C₆; ¹⁵N) is a key building block in the creation of these labeled peptide libraries. These libraries consist of collections of peptides, often corresponding to specific proteins of interest, that can be used as internal standards for mass spectrometry-based quantification. creative-peptides.comnih.gov
Automated peptide synthesizers, capable of parallel synthesis in formats like 96-well plates, enable the rapid production of hundreds of unique labeled peptides. springernature.com Another approach involves using cell-free protein synthesis systems, such as those derived from wheat germ, to produce libraries of stable isotope-labeled peptides. researchgate.net In this method, DNA templates encoding concatenated peptide sequences are expressed in a reaction mixture containing labeled amino acids. The resulting proteins are then digested to release the individual labeled peptides. researchgate.net
These high-throughput libraries of labeled peptides are invaluable for targeted proteomics, where they are used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays to accurately quantify low-abundance proteins in complex biological samples like serum. researchgate.netnih.gov The availability of comprehensive, high-quality labeled peptide libraries is a critical resource for biomarker validation, drug discovery, and clinical diagnostics research. creative-peptides.comcpcscientific.com
Table of Mentioned Compounds
| Compound Name |
|---|
| L-Leucine-N-Fmoc (¹³C₆; ¹⁵N) |
| 9-fluorenylmethoxycarbonyl (Fmoc) |
| tert-butyl (t-Bu) |
| Fmoc-[(¹³C₆, ¹⁵N)]-L-leucine |
Q & A
Q. What experimental design considerations are essential when using L-LEUCINE-N-FMOC (¹³C₆; ¹⁵N) in comparative metabolomics across cell lines?
- Variability in cellular uptake rates (e.g., HepaRG vs. MDA-MB-231 cells) can skew isotopic incorporation. Pre-experiment calibration using time-course LC-HRMS to measure label saturation is critical. Normalize data to cell-specific biomass and account for intracellular pool dilution effects . For instance, relative area ratios <1.0 in certain cell lines may indicate incomplete label assimilation, requiring adjusted dosing protocols .
Q. How can researchers resolve contradictions in peptide quantification data when using ¹³C₆; ¹⁵N-labeled leucine in SRM (Selected Reaction Monitoring) assays?
- Contradictions often arise from co-eluting isobaric peptides or matrix-induced ion suppression. Use heavy isotope-labeled internal standards (e.g., ¹³C₆; ¹⁵N leucine) to correct for technical variability. Validate transitions using synthetic peptides with identical modifications and optimize collision energy settings to minimize interference .
Q. What strategies mitigate isotopic cross-talk in multiplexed proteomic studies employing L-LEUCINE-N-FMOC (¹³C₆; ¹⁵N) with other labeled amino acids?
- Design label combinations with non-overlapping mass shifts (e.g., pair ¹³C₆; ¹⁵N leucine with ¹³C₅; ¹⁵N valine). Use spectral libraries to predefine exclusion windows for adjacent isotopic peaks. Software tools like Skyline or MaxQuant can deconvolute complex spectra by applying mass accuracy filters (<5 ppm error) .
Q. How does the Fmoc group in L-LEUCINE-N-FMOC (¹³C₆; ¹⁵N) influence peptide solubility and aggregation during SPPS?
- The hydrophobic Fmoc group can reduce solubility in aqueous coupling buffers, leading to incomplete reactions. Counteract this by using polar aprotic solvents (e.g., NMP) with 0.1% HOBt/DIPEA to enhance solubility. Aggregation risks are higher in leucine-rich sequences; introduce intermittent DMF washes and elevated temperature (40°C) to improve resin swelling .
Methodological Best Practices
- Validation of Isotopic Purity : Always cross-validate using HRMS (Q-TOF or Orbitrap) and ¹H/¹³C NMR to detect trace unlabeled contaminants .
- Data Normalization : In metabolomics, normalize labeled metabolite intensities to total cell protein content or DNA concentration to control for biomass variability .
- Ethical Reporting : Disclose isotopic enrichment levels and purity thresholds in methods sections to ensure reproducibility. Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when framing research questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
